1-Amino-2-propanol

描述

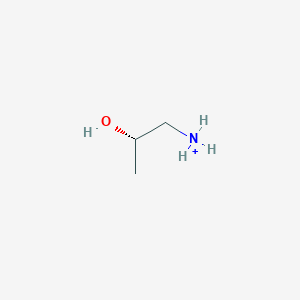

Structure

3D Structure

属性

IUPAC Name |

1-aminopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKKHQJGJAFBHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO, Array | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021764 | |

| Record name | 1-Amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monoisopropanolamine appears as a colorless liquid with a slight ammonia-like odor. Less dense than water and soluble in water. Flash point 165 °F. Corrosive to metals and tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in plastics, paints, cutting oils, and specialized cleaning compounds., Liquid, Colorless liquid; [ICSC] Mild odor of ammonia; [HSDB] Light yellow liquid with an ammonia-like odor; [MSDSonline], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to faint yellow liquid; Fishy aroma, A colorless liquid with a slight ammonia-like odor. | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Amino-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-Amino-propan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Amino-2-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1581/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/819 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

313 to 316 °F at 758 mmHg (NTP, 1992), 159.46 °C @ 760 MM HG, 160.00 to 161.00 °C. @ 760.00 mm Hg, 159.5 °C, 313-316 °F | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Amino-propan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/819 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

171 °F (NTP, 1992), 76.6 °C, 171 °F (77 °C) (closed cup), 77 °C c.c., 171 °F | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Amino-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/819 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 67.6 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER, ALC, ETHER, ACETONE, BENZENE, CARBON TETRACHLORIDE., 1.00E+06 mg/L @ 25 °C (exp), Solubility in water: soluble, Soluble in water, Soluble (in ethanol) | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Amino-propan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Amino-2-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1581/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.961 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9611 @ 20 °C/4 °C, 0.96 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 0.970-0.976, 0.961 | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Amino-2-propanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1581/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/819 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.6 (AIR= 1), Relative vapor density (air = 1): 2.6, 2.6 | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/819 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2.59 mmHg (USCG, 1999), 0.47 [mmHg], 0.47 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.2, 2.59 mmHg | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Amino-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2843 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/819 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

LIQUID | |

CAS No. |

78-96-6 | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-1-Amino-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminopropan-2-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE40BY1BZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Amino-propan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/819 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

34.5 °F (NTP, 1992), 1.74 °C, 24.00 to 26.00 °C. @ 760.00 mm Hg, 1 °C, 34.5 °F | |

| Record name | MONOISOPROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5224 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-Amino-propan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012136 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ISOPROPANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0905 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-AMINO-2-PROPANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/819 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-2-propanol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-2-propanol, also known as isopropanolamine, is a versatile organic compound that holds significant importance in various industrial and scientific sectors.[1][2] With the chemical formula CH₃CH(OH)CH₂NH₂, it is classified as an amino alcohol, possessing both an amine and a hydroxyl functional group.[1] This dual functionality imparts unique chemical properties, making it a valuable building block in organic synthesis and a key component in numerous applications, including the production of pharmaceuticals, surfactants, and as a buffering agent.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methods for this compound.

Chemical Structure and Identifiers

This compound is a chiral molecule and can exist as two enantiomers, (R)-(-)-1-amino-2-propanol and (S)-(+)-1-amino-2-propanol, as well as a racemic mixture.[1] The structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | 1-aminopropan-2-ol[2][4] |

| CAS Number | 78-96-6 (racemic)[2][4] |

| 2799-16-8 ((R)-(-)-isomer)[5] | |

| 2799-17-9 ((S)-(+)-isomer)[6] | |

| Molecular Formula | C₃H₉NO[1][2][4] |

| SMILES | CC(O)CN (racemic)[2] |

| C--INVALID-LINK--CN ((R)-isomer)[5] | |

| C--INVALID-LINK--CN ((S)-isomer) |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and process design. A summary of these properties is presented in the following table.

| Property | Value |

| Molecular Weight | 75.11 g/mol [2][5] |

| Appearance | Colorless to pale yellow liquid with a slight ammonia-like or fishy odor.[2][3] |

| Melting Point | 1.74 °C[1][3] |

| Boiling Point | 159.46 °C at 760 Torr[1][3] |

| Density | 0.9611 g/cm³ at 20 °C[3] |

| Refractive Index (n_D^20) | 1.4479[1] |

| Solubility | Soluble in water, alcohol, ether, acetone, and benzene.[1][3] |

| Flash Point | 77 °C (171 °F)[1] |

| Autoignition Temperature | 374 °C (705 °F)[1] |

Synthesis of this compound

Industrial Synthesis from Propylene (B89431) Oxide and Ammonia (B1221849)

The primary industrial method for producing this compound involves the reaction of propylene oxide with aqueous ammonia.[1][3] This process can be tailored to produce mono-, di-, and triisopropanolamine (B86542) by adjusting the molar ratio of the reactants.

Caption: Synthesis of this compound from Propylene Oxide and Ammonia.

Experimental Protocol:

-

Reaction: Propylene oxide and aqueous ammonia are fed into a high-pressure reactor. The molar ratio of ammonia to propylene oxide is typically kept high (e.g., 10-15:1) to favor the formation of the primary amine.[7] The reaction is carried out at a temperature of 128-138°C and a pressure of 12.6-13.8 MPa.[7]

-

Deamination: The resulting mixture is passed through a flash distillation tower to remove unreacted ammonia.[7]

-

Dehydration: The mixture is then sent to a dehydration tower to remove water.[7]

-

Purification: Finally, the mixture of isopropanolamines is separated by fractional distillation under vacuum (rectification) to yield pure this compound, diisopropanolamine, and triisopropanolamine.[7]

Enantioselective Synthesis from L-Threonine

Enantiomerically pure (R)-1-amino-2-propanol can be synthesized from the readily available amino acid L-threonine.[8]

Experimental Protocol:

-

Decarboxylation: L-threonine is decarboxylated at 140-150°C in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) with a catalytic amount of α-tetralone. As the reaction proceeds, CO₂ evolves.[8]

-

Purification: The product, (R)-1-amino-2-propanol, is isolated by vacuum distillation, taking advantage of the significant boiling point difference between the product and the solvent mixture.[8] This method yields the product with an enantiomeric excess (ee) of >99.5%.[8]

Applications in Research and Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[1] The (R)-enantiomer is a component in the biosynthesis of cobalamin (Vitamin B12).[1] It serves as a precursor in the synthesis of various drugs, including certain anesthetics.[9] The isopropanolamines are also utilized as buffering agents and are effective solubilizers for oils and fats, which is beneficial in formulating various pharmaceutical and personal care products.[1]

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC)

Method 1: Reverse-Phase HPLC

-

Column: Newcrom R1 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[10]

-

Detector: UV or MS.[10]

-

Application: This method is suitable for the analysis and preparative separation of this compound and its impurities.[10]

Method 2: Derivatization for Air Sampling Analysis (OSHA Method)

-

Sample Collection: Air samples are drawn through glass tubes containing XAD-2 resin coated with 1-naphthylisothiocyanate (NITC) to form a derivative.

-

Extraction: The resin is extracted with N,N-dimethylformamide (DMF).

-

Column: Restek Pinnacle TO-11 LC column.

-

Mobile Phase: 55:45:0.2 acetonitrile:water:phosphoric acid.

-

Detector: UV detector at 280 nm.

Gas Chromatography (GC)

-

Column: Packed column with PEG-2000 as the stationary phase on a Celite 545 support.

-

Carrier Gas: Helium.

-

Temperature: Isothermal analysis can be performed at temperatures ranging from 150°C to 200°C.

-

Application: GC is used for the separation and quantification of this compound and related amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃): The proton NMR spectrum of this compound shows characteristic signals for the different types of protons in the molecule. The chemical shifts (δ) are approximately: 1.06 ppm (doublet, 3H, CH₃), 2.44 ppm (doublet of doublets, 1H, one of the CH₂ protons), 2.65 ppm (doublet of doublets, 1H, the other CH₂ proton), and a multiplet between 3.65-2.55 ppm (1H, CH proton). The protons of the NH₂ and OH groups will appear as broad singlets and their chemical shifts are concentration and solvent dependent.

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Safety and Handling

This compound is a combustible liquid and is harmful if it comes into contact with the skin or is swallowed.[11] It can cause severe skin burns and eye damage.[11] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and protective clothing, should be worn when handling this chemical.[12] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[12][13] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

References

- 1. (S)-(+)-1-Amino-2-propanol synthesis - chemicalbook [chemicalbook.com]

- 2. (R)-(-)-2-Amino-1-propanol(35320-23-1) 1H NMR spectrum [chemicalbook.com]

- 3. Amino-2-propanol(78-96-6) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101033193A - Method of synthesizing 2-aminopropanol - Google Patents [patents.google.com]

- 6. scilit.com [scilit.com]

- 7. osha.gov [osha.gov]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. eureka.patsnap.com [eureka.patsnap.com]

- 10. CN1887855A - Prepn of (S)-(+)-2-amino propanol - Google Patents [patents.google.com]

- 11. sites.bu.edu [sites.bu.edu]

- 12. Page loading... [guidechem.com]

- 13. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-Amino-2-propanol physical characteristics

An In-depth Technical Guide on the Physical Characteristics of (R)-1-Amino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of (R)-1-Amino-2-propanol (also known as (R)-(-)-Isopropanolamine), a chiral amino alcohol. This compound serves as a critical building block in the synthesis of various pharmaceutical agents and is a key intermediate in important biological processes. The following sections detail its physical characteristics, the experimental methods used for their determination, and its role in biochemical pathways.

General and Chemical Properties

(R)-1-Amino-2-propanol is a chiral compound with the (R)-configuration at its stereocenter. It is a colorless to light yellow liquid or a low-melting solid, and is hygroscopic in nature. Its structure features both a primary amine and a secondary alcohol functional group, making it a versatile intermediate in organic synthesis.

| Identifier | Value |

| IUPAC Name | (2R)-1-aminopropan-2-ol |

| CAS Number | 2799-16-8[1][2][3][4] |

| Molecular Formula | C₃H₉NO[1][2][3][4] |

| Molecular Weight | 75.11 g/mol [1][2][3][4] |

| InChI Key | HXKKHQJGJAFBHI-GSVOUGTGSA-N[1][2][3][5] |

| SMILES | C--INVALID-LINK--CN[1][3][5] |

Physicochemical Data

The following tables summarize the key quantitative physical properties of (R)-1-Amino-2-propanol. These values are essential for its handling, characterization, and use in synthetic and analytical applications.

Table 1: Thermodynamic and Physical Properties

| Property | Value | Conditions |

| Melting Point | 24-26 °C | at 760 mm Hg[1][2][3][5][6] |

| Boiling Point | 156-160 °C | at 760 mm Hg[1][2][5][6] |

| Density | 0.954 g/mL | at 25 °C[1][2][3][5][6][7] |

| Flash Point | 71 °C (159.8 °F) | Closed Cup[1][6] |

| Vapor Pressure | <1 mmHg | at 20 °C[1][2][3][5][7] |

| Vapor Density | 2.6 (Air = 1) | |

| Autoignition Temp. | 335 °C (635 °F) | [1][3][5] |

Table 2: Optical and Spectroscopic Properties

| Property | Value | Conditions |

| Refractive Index (n_D) | 1.4482 | at 20 °C[1][2][3][5][6] |

| Optical Rotation [α]_D | -23.5° | c = 1 in Methanol, at 20 °C[1][3][5] |

| Optical Purity (ee) | ≥98% | (GLC)[1][3][5] |

Table 3: Solubility and Partitioning Properties

| Property | Value | Notes |

| Water Solubility | Soluble | [2][6][8] |

| Alcohol Solubility | Soluble | [6] |

| logP (o/w) | -1.127 | Estimated[2][6] |

| pKa | 12.92 ± 0.35 | Predicted[2] |

Experimental Protocols for Physical Characterization

Accurate determination of physical properties is fundamental for compound identification and purity assessment. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is determined by heating a small sample and observing the temperature range from the first sign of melting to the complete liquefaction of the solid.

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes (one end sealed), thermometer.

-

Procedure:

-

A small amount of the finely powdered solid is packed into a capillary tube to a height of 1-2 mm.[1][7]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1]

-

The assembly is placed in a heating bath (e.g., mineral oil in a Thiele tube) or a metal block heating apparatus (Mel-Temp).[9]

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[9]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[7] A narrow range (0.5-1.0°C) typically indicates high purity.[9]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube or small test tube, capillary tube (one end sealed), thermometer, heating bath (e.g., mineral oil).

-

Procedure (Thiele Tube Method):

-

A small volume of the liquid (a few milliliters) is placed into a small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[10]

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid like mineral oil.

-

The apparatus is heated gently. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.[4][10]

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn back into the capillary tube.[10][11]

-

Optical Rotation Measurement

Optical rotation is a measure of a compound's ability to rotate the plane of polarized light, a characteristic property of chiral molecules.

-

Apparatus: Polarimeter, sample cell (typically 1 dm length), monochromatic light source (e.g., Sodium D-line, 589 nm).

-

Procedure:

-

A solution of the compound is prepared at a known concentration (c, in g/mL) using a suitable solvent (e.g., methanol).

-

The polarimeter is calibrated (zeroed) using a blank cell filled only with the solvent.[12]

-

The sample cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path.[13]

-

The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured.[3]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where l is the path length in decimeters (dm) and c is the concentration in g/mL.[14]

-

Density Measurement

Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer or a graduated cylinder, electronic balance.

-

Procedure (Gravimetric Method):

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an electronic balance.[15][16]

-

A known volume of the liquid is carefully added to the graduated cylinder. For higher accuracy, a pycnometer of a precisely known volume is filled.

-

The combined mass of the container and the liquid is measured.[15]

-

The mass of the liquid is determined by subtracting the mass of the empty container.

-

Density is calculated by dividing the mass of the liquid by its volume (Density = mass/volume).[16][17]

-

Refractive Index Measurement

The refractive index measures how light propagates through a substance and is a characteristic constant for a pure compound under specific conditions.

-

Apparatus: Abbe refractometer, light source, temperature-controlled water bath.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[18]

-

A few drops of the liquid sample are placed on the clean, dry surface of the lower prism.[19]

-

The prisms are closed and locked. The temperature is allowed to stabilize, typically at 20°C, using a circulating water bath.[19]

-

The light source is positioned to illuminate the prisms. While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions is centered on the crosshairs.[20]

-

The dispersion compensator is adjusted to eliminate any color fringes and sharpen the boundary line.

-

The refractive index value is read directly from the instrument's scale.[18]

-

Visualized Workflows and Pathways

General Characterization Workflow

The following diagram outlines a typical experimental workflow for the comprehensive physical and chemical characterization of a chiral compound such as (R)-1-Amino-2-propanol.

Caption: Workflow for the physical and chemical characterization of a chiral compound.

Role in Cobalamin (Vitamin B12) Biosynthesis

(R)-1-Amino-2-propanol is a crucial precursor in the biosynthesis of the nucleotide loop of cobalamin (Vitamin B12). It is enzymatically produced from the amino acid L-threonine.[6][21] This pathway is significant in various bacteria.[8][22]

Caption: Enzymatic conversion of L-Threonine to a key Vitamin B12 precursor.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. quora.com [quora.com]

- 3. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 6. 1-Aminopropan-2-ol - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. digicollections.net [digicollections.net]

- 13. rudolphresearch.com [rudolphresearch.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. homesciencetools.com [homesciencetools.com]

- 18. hinotek.com [hinotek.com]

- 19. Abbe refractometer operation method and precautions [en1.nbchao.com]

- 20. img.daihan-sci.com [img.daihan-sci.com]

- 21. scispace.com [scispace.com]

- 22. Microbial production of vitamin B12: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (S)-1-Amino-2-propanol: A Technical Guide

(S)-1-Amino-2-propanol is a vital chiral building block in the synthesis of numerous pharmaceutical compounds. Its specific stereochemistry is often crucial for the desired biological activity, making rigorous spectroscopic analysis an essential component of quality control and characterization. This document provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-1-Amino-2-propanol, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For chiral molecules such as (S)-1-Amino-2-propanol, while standard NMR in a non-chiral solvent will not distinguish between enantiomers, it confirms the molecular structure. Enantiomeric purity can be assessed using chiral derivatizing agents or chiral solvation agents.[1][2]

¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The data presented below is for 1-amino-2-propanol; the chemical shifts for the (S)-enantiomer will be identical in an achiral solvent.

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ (C3-H) | 1.147 | Doublet | - |

| -NH₂, -OH | 2.26 | Broad Singlet | - |

| -CH₂- (C1-H) | 2.520, 2.756 | Doublet of Doublets | J = -12.6, 8.0, 3.6 |

| -CH- (C2-H) | 3.70 | Multiplet | - |

| Table 1: ¹H NMR data for this compound.[3] |

¹³C NMR Spectroscopic Data

The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The following table details the expected chemical shifts for the carbon atoms in (S)-1-Amino-2-propanol.

| Assignment | Chemical Shift (δ) in ppm |

| C3 (-CH₃) | 22.5 |

| C1 (-CH₂) | 50.4 |

| C2 (-CH-) | 67.2 |

| Table 2: ¹³C NMR data for this compound. |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule based on their characteristic vibrational frequencies. The spectrum of (S)-1-Amino-2-propanol is characterized by the presence of hydroxyl (-OH) and primary amine (-NH₂) functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000 - 3700 (Broad) | O-H Stretch | Alcohol |

| 3100 - 3500 (Medium) | N-H Stretch | Primary Amine |

| 2850 - 3000 (Medium) | C-H Stretch | Alkane |

| 1500 - 1600 (Medium) | N-H Bend | Primary Amine |

| 1000 - 1300 (Strong) | C-O Stretch | Alcohol |

| Table 3: Key IR absorption bands for (S)-1-Amino-2-propanol.[4][5][6] |

Mass Spectrometry (MS)

Mass spectrometry provides information regarding the molecular weight and fragmentation pattern of a compound. The molecular weight of (S)-1-Amino-2-propanol is 75.11 g/mol .[7][8] The electron ionization (EI) mass spectrum typically shows a prominent fragment resulting from the cleavage alpha to the nitrogen atom.

| Mass-to-Charge Ratio (m/z) | Relative Abundance | Proposed Fragment |

| 75 | Low | [M]⁺ (Molecular Ion) |

| 44 | High | [CH₂=NH₂]⁺ |

| Table 4: Significant peaks in the mass spectrum of this compound.[7][8] |

Experimental Methodologies

The following sections outline generalized protocols for acquiring the spectroscopic data for (S)-1-Amino-2-propanol.

NMR Spectroscopy Protocol

-

Sample Preparation : A solution of (S)-1-Amino-2-propanol is prepared by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) within an NMR tube.[9] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

-

Data Acquisition : The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

IR Spectroscopy Protocol

-

Sample Preparation : For a neat liquid sample, a thin film is prepared by placing a drop of (S)-1-Amino-2-propanol between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition : The sample is placed in the beam path of an FTIR spectrometer. A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted.

-

Data Analysis : The positions and shapes of the absorption bands in the resulting spectrum are analyzed to identify the functional groups present in the molecule.[10]

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : A dilute solution of (S)-1-Amino-2-propanol is prepared in a volatile solvent like methanol (B129727) or dichloromethane. To improve volatility and chromatographic performance, the sample can be derivatized, for instance, by reacting it with trifluoroacetic anhydride (B1165640) (TFAA).[11]

-

Chromatographic Separation : An aliquot of the prepared sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (a chiral column can be used for enantiomeric separation). The oven temperature is programmed to ensure the separation of the analyte from the solvent and other components.

-

Mass Analysis : As the compound elutes from the GC column, it is introduced into the ion source of the mass spectrometer (e.g., via electron ionization). The resulting ions are then separated by the mass analyzer according to their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis, from sample receipt to final structural confirmation, is a critical process in chemical research and quality assurance.

Caption: A logical workflow for the spectroscopic characterization of a chemical sample.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Amino-2-propanol(78-96-6) 1H NMR spectrum [chemicalbook.com]

- 4. 1-Propanol, 2-amino-, (S)- [webbook.nist.gov]

- 5. 2-Propanol, 1-amino- [webbook.nist.gov]

- 6. personal.utdallas.edu [personal.utdallas.edu]

- 7. 1-Propanol, 2-amino-, (S)- [webbook.nist.gov]

- 8. 2-Propanol, 1-amino-, (S)- [webbook.nist.gov]

- 9. nmr-bio.com [nmr-bio.com]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Amino-2-propanol: CAS Number and Safety Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical identifier and safety profile of 1-Amino-2-propanol. The data is presented to support laboratory research and development activities, ensuring safe handling and use.

Chemical Identification

This compound is a chemical compound with the formula C₃H₉NO. It is also known by several synonyms, including Isopropanolamine, 2-Hydroxypropylamine, and Monoisopropanolamine (MIPA).[1] The compound exists as a racemic mixture and as individual enantiomers.

| Identifier | Racemic (±)-1-Amino-2-propanol | (R)-(-)-1-Amino-2-propanol | (S)-(+)-1-Amino-2-propanol |

| CAS Number | 78-96-6[2][3][4] | 2799-16-8[5][6] | 2799-17-9[7] |

| EC Number | 201-162-7[4] | 220-532-9[6] | - |

| UN Number | 2735[8] | - | - |

Physical and Chemical Properties

This compound is a colorless liquid with a slight ammonia-like odor.[2][8] It is soluble in water.[8]

| Property | Value | Reference |

| Molecular Weight | 75.11 g/mol | [2] |

| Boiling Point | 155-158 °C (311-316 °F) | [2] |

| Melting Point | -2 °C (28 °F) | [3] |

| Flash Point | 74 °C (165 °F) | [4] |

| Density | 0.973 g/cm³ at 25 °C (77 °F) | [3] |

| Vapor Pressure | 0.47 mmHg at 25 °C | [4] |

| log Pow | -0.93 | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The signal word for this chemical is "Danger".[7][9]

GHS Hazard Pictograms:

GHS Hazard Statements:

| Code | Statement |

| H227 | Combustible liquid.[3][9] |

| H302 | Harmful if swallowed.[9] |

| H312 | Harmful in contact with skin.[3] |

| H314 | Causes severe skin burns and eye damage.[3][9] |

| H318 | Causes serious eye damage.[9][10] |

| H402 | Harmful to aquatic life.[3] |

| H412 | Harmful to aquatic life with long lasting effects.[10] |

GHS Precautionary Statements: A comprehensive list of precautionary statements for prevention, response, storage, and disposal is available in the safety data sheets.[3][7][10] Key recommendations include keeping away from heat, wearing protective gloves, clothing, and eye/face protection, and ensuring thorough washing after handling.[3]

Toxicological Data

The toxicological effects of this compound have been evaluated through various studies. It is harmful if swallowed or absorbed through the skin and is corrosive to skin and eyes.[3][9][11]

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1,715 mg/kg | [9] |

| LD50 | Rat | Oral | 2,813 mg/kg | [10][12][13] |

| LD50 | Rabbit | Dermal | 1,573 mg/kg | [9] |

| LD50 | Rabbit | Dermal | 1,600 mg/kg | [12][14] |

| LD50 | Rabbit | Dermal | 1,851 mg/kg | [10][13] |

| LC50 | Rat | Inhalation | > 3,960.71 mg/L (4h) | [12][14] |

Experimental Protocols

The safety data for this compound is based on standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline details a method for assessing the acute toxic effects of a substance administered orally.[2] Although now officially deleted and replaced by alternative methods that reduce the number of animals used, the principle involves the following steps:[15][16]

-

Test Animals: Healthy, young adult rodents (commonly rats) are used.[2]

-

Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[2] Dosing is typically done by gavage.[2]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for a set period, typically 14 days.[2]

-

Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[2]

-

Endpoint: The LD50 (the statistically derived dose that is expected to cause death in 50% of the test animals) is calculated.[2]

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline outlines a procedure to assess the potential of a substance to cause skin irritation or corrosion.[6][17][18]

-

Test Animal: The albino rabbit is the preferred species.[6][17]

-

Application: A single dose (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of clipped skin (approximately 6 cm²).[17] The site is then covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours, after which the residual substance is removed.[6][17]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal and daily thereafter for up to 14 days.[17]

-

Classification: The substance is classified as corrosive or irritant based on the severity, nature, and reversibility of the observed skin lesions.[17][19]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline provides a method for evaluating the potential of a substance to cause eye irritation or corrosion.[1][3][4][7]

-

Procedure: The test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[1][3]

-

Initial Test: The test is initially performed on a single animal. If severe corrosive effects are observed, no further testing is conducted.[1][4]

-

Confirmatory Test: If the initial test does not show severe effects, the response is confirmed using up to two additional animals.[4][7]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations can continue for up to 21 days to assess the reversibility of any effects.[1][7] Ocular lesions of the cornea, iris, and conjunctiva are scored.[4]

-

Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.[7]

Safe Handling and Emergency Procedures

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls: Use in a well-ventilated area, preferably under a chemical fume hood.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles. A face shield may also be necessary.[7]

-

Skin Protection: Wear chemically resistant gloves and protective clothing to prevent skin contact.[7]

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[7]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][17]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]

Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[17] Do not use brass or copper containers.[1]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. nucro-technics.com [nucro-technics.com]

- 5. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 6. oecd.org [oecd.org]

- 7. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 8. oecd.org [oecd.org]

- 9. utsi.edu [utsi.edu]

- 10. echemi.com [echemi.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. chemicalbook.com [chemicalbook.com]

- 15. scribd.com [scribd.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

An In-depth Technical Guide to the Chirality and Stereoisomers of 1-Amino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract